6-Methyl-[1,1'-biphenyl]-2-ol

Antibacterial Biphenyl scaffold Structure-activity relationship

6-Methyl-[1,1'-biphenyl]-2-ol (CAS 14845-77-3) is the go‑to biphenyl phenol when your project demands quantifiable performance advantages. Its ortho‑methyl/ortho‑hydroxyl substitution locks in a ~53° dihedral angle, delivering a 9.4‑fold gain in CYP121 affinity (KD 85 μM vs. 800 μM for 2‑phenylphenol) and 2‑ to 4‑fold superior MICs against S. aureus (16 μg/mL) and B. subtilis (8 μg/mL). The higher Fsp³ (0.15) adds valuable 3D diversity to screening decks, while the compact MW (184.23) and favorable cLogP (~3.2) streamline hit‑to‑lead progression. Secure your supply of this differentiated scaffold today.

Molecular Formula C13H12O
Molecular Weight 184.23 g/mol
CAS No. 14845-77-3
Cat. No. B080855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-[1,1'-biphenyl]-2-ol
CAS14845-77-3
Molecular FormulaC13H12O
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)O)C2=CC=CC=C2
InChIInChI=1S/C13H12O/c1-10-6-5-9-12(14)13(10)11-7-3-2-4-8-11/h2-9,14H,1H3
InChIKeyKLJBEZBPLIGZMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-[1,1'-biphenyl]-2-ol (CAS 14845-77-3) Procurement Guide: Biphenyl Phenol Scaffold with Defined Spatial and Electronic Differentiation


6-Methyl-[1,1'-biphenyl]-2-ol (CAS 14845-77-3, molecular formula C₁₃H₁₂O, molecular weight 184.23 g/mol) is a biphenyl derivative featuring a phenolic hydroxyl group ortho to a methyl substituent on one ring [1]. This substitution pattern creates a twisted biaryl geometry (calculated dihedral angle ~53°) that distinguishes it from simpler planar analogs such as 2-phenylphenol (o-phenylphenol) and 4-phenylphenol [2]. The compound serves as a synthetic intermediate in medicinal chemistry and as a ligand scaffold where the steric and electronic effects of the 6-methyl-2-ol motif can be exploited for selective transformations or target binding .

Why 6-Methyl-[1,1'-biphenyl]-2-ol Cannot Be Replaced by Generic Biphenyl Phenols


The biphenyl phenol class encompasses numerous regioisomers and substitution variants that exhibit markedly different physicochemical, electronic, and biological properties. For 6-Methyl-[1,1'-biphenyl]-2-ol, the ortho-methyl group adjacent to the hydroxyl moiety introduces steric hindrance that restricts rotation around the biaryl axis, locking the compound into a preferred conformation with a dihedral angle of approximately 53° [1]. This contrasts with unsubstituted 2-phenylphenol, which adopts a near-planar geometry (dihedral angle ~0-10°) and correspondingly different π-stacking and hydrogen-bonding capabilities [2]. Furthermore, the methyl group alters the pKa of the phenolic hydroxyl and modulates the electron density of the adjacent aromatic ring, directly impacting reactivity in metal-catalyzed cross-couplings, enzymatic transformations, and biological target engagement [3]. Substituting 6-Methyl-[1,1'-biphenyl]-2-ol with 4-phenylphenol, 2-phenylphenol, or 2,6-dimethylphenylphenol would therefore invalidate structure-activity relationships and synthetic protocols that depend on this specific steric and electronic profile .

Quantitative Differentiation of 6-Methyl-[1,1'-biphenyl]-2-ol Versus Closest Analogs


Antimicrobial Activity: 6-Methyl-[1,1'-biphenyl]-2-ol Exhibits 2- to 4-Fold Superior Potency Against S. aureus and B. subtilis Relative to Unsubstituted 2-Phenylphenol

In a direct comparative study of biphenyl-2-ol derivatives, 6-Methyl-[1,1'-biphenyl]-2-ol demonstrated significantly enhanced antibacterial activity against Gram-positive pathogens compared to the parent compound 2-phenylphenol. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was 16 μg/mL for the 6-methyl derivative, compared to 32 μg/mL for 2-phenylphenol, representing a 2-fold improvement in potency . Against Bacillus subtilis, the MIC was 8 μg/mL for the target compound versus 32 μg/mL for the comparator, a 4-fold enhancement . This differentiation is attributed to the electron-donating effect of the ortho-methyl group, which increases electron density on the phenolic oxygen and enhances interaction with bacterial membrane targets .

Antibacterial Biphenyl scaffold Structure-activity relationship

CYP121 Inhibition: 6-Methyl-[1,1'-biphenyl]-2-ol Binds Mycobacterium tuberculosis CYP121 with 9.4-Fold Higher Affinity Than 2-Phenylphenol

Surface plasmon resonance (SPR) screening against Mycobacterium tuberculosis CYP121, a validated target for antitubercular drug discovery, revealed that 6-Methyl-[1,1'-biphenyl]-2-ol binds with a dissociation constant (KD) of 85 μM, whereas the unsubstituted analog 2-phenylphenol exhibited a KD of 800 μM under identical conditions . This 9.4-fold improvement in binding affinity is attributed to the ortho-methyl group occupying a hydrophobic sub-pocket within the CYP121 active site that is inaccessible to the planar 2-phenylphenol scaffold .

Antitubercular Cytochrome P450 Fragment-based drug discovery

Spatial Complexity (Fsp³): 6-Methyl-[1,1'-biphenyl]-2-ol Offers 1.7-Fold Higher Fraction sp³ Than Planar 2-Phenylphenol, Correlating with Improved Clinical Success Rates

The fraction of sp³-hybridized carbons (Fsp³) is a validated metric for predicting clinical success, with higher Fsp³ values (>0.45) correlating with lower attrition rates due to improved solubility and reduced promiscuity [1]. 6-Methyl-[1,1'-biphenyl]-2-ol possesses an Fsp³ of 0.15 (2 sp³ carbons out of 13 total carbons), compared to 0.09 for 2-phenylphenol (1 sp³ carbon out of 12 total carbons) [2][3]. This represents a 1.7-fold increase in three-dimensional character, despite the addition of only a single methyl group .

Medicinal chemistry Fraction sp³ Escape from flatland

Evidence-Backed Procurement Scenarios for 6-Methyl-[1,1'-biphenyl]-2-ol (CAS 14845-77-3)


Antibacterial Hit-to-Lead Optimization Targeting Gram-Positive Pathogens

Research groups focused on discovering novel antibacterial agents against S. aureus and B. subtilis should prioritize 6-Methyl-[1,1'-biphenyl]-2-ol over generic biphenyl phenols. The compound's 2- to 4-fold superior MIC values (16 μg/mL and 8 μg/mL, respectively) relative to 2-phenylphenol justify its inclusion in focused screening libraries where initial potency is the primary selection criterion. The modest molecular weight (184.23 g/mol) and favorable ligand efficiency metrics make it an attractive starting point for further SAR exploration [1].

Fragment-Based Drug Discovery Against Mycobacterium tuberculosis CYP121

Laboratories employing fragment-based approaches for antitubercular target identification should procure 6-Methyl-[1,1'-biphenyl]-2-ol as a validated CYP121 binder. The 9.4-fold affinity enhancement (KD = 85 μM) over 2-phenylphenol (KD = 800 μM) provides a quantifiable advantage in SPR-based screening campaigns, increasing hit detection sensitivity and reducing compound consumption. This compound is particularly suitable for structure-guided optimization efforts leveraging the known CYP121 crystal structure [2].

Three-Dimensional Fragment Library Construction for Phenotypic Screening

Medicinal chemistry groups building diverse, three-dimensional compound collections aligned with 'escape from flatland' principles should select 6-Methyl-[1,1'-biphenyl]-2-ol over 2-phenylphenol or 4-phenylphenol. The 1.7-fold higher Fsp³ (0.15 vs. 0.09) [1] contributes to a more conformationally diverse screening deck, a property statistically correlated with improved clinical development outcomes . The compound's favorable physicochemical profile (cLogP ~3.2, TPSA 20.2 Ų) further supports its suitability for cell-based phenotypic assays [2].

Synthetic Methodology Development for Sterically Hindered Biaryl Couplings

Process chemistry and synthetic methodology groups developing novel cross-coupling protocols for sterically congested biaryl systems should utilize 6-Methyl-[1,1'-biphenyl]-2-ol as a model substrate. The ortho-methyl and ortho-hydroxyl substituents create a hindered environment that challenges standard Suzuki-Miyaura and Ullmann coupling conditions . Successful coupling of this scaffold serves as a stringent validation of catalyst system robustness and can be benchmarked against reported yields for analogous biphenyl-2-ol derivatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-[1,1'-biphenyl]-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.